molecular formula C14H20N2O2 B5726393 N,N'-p-phenylene-bis-butyramide

N,N'-p-phenylene-bis-butyramide

Cat. No.: B5726393
M. Wt: 248.32 g/mol
InChI Key: BGPQUYFDGCVKBT-UHFFFAOYSA-N
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Description

N,N'-p-Phenylene-bis-butyramide is a bis-amide compound characterized by a central para-substituted phenylene group flanked by two butyramide moieties. Such compounds are typically synthesized via condensation reactions between diamines and acyl chlorides or activated esters, with applications in polymer chemistry, pharmaceuticals, and materials science.

The para-substitution pattern in this compound likely confers unique steric and electronic properties compared to meta- or ortho-substituted analogs, influencing solubility, thermal stability, and biological activity.

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPQUYFDGCVKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-p-phenylene-bis-butyramide typically involves the reaction of p-phenylenediamine with butyric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

p-Phenylenediamine+Butyric AnhydrideN,N’-p-phenylene-bis-butyramide\text{p-Phenylenediamine} + \text{Butyric Anhydride} \rightarrow \text{N,N'-p-phenylene-bis-butyramide} p-Phenylenediamine+Butyric Anhydride→N,N’-p-phenylene-bis-butyramide

Industrial Production Methods: Industrial production of N,N’-p-phenylene-bis-butyramide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N,N’-p-phenylene-bis-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N,N’-p-phenylene-bis-butyramide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.

Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules

Medicine: The compound’s derivatives might be explored for their pharmacological properties. Research into its potential therapeutic applications is ongoing.

Industry: In the industrial sector, N,N’-p-phenylene-bis-butyramide can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N,N’-p-phenylene-bis-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between N,N'-p-phenylene-bis-butyramide and related compounds, based on the provided evidence:

Compound Structure/Substituents Molecular Weight Key Properties/Applications Reference
This compound Para-phenylene, butyramide groups Not explicitly given Hypothesized applications in polymers or drug delivery due to amide stability.
N,N'-(4-methyl-m-phenylene)-bis(aziridinecarboxamide) Meta-phenylene, aziridinecarboxamide groups Not provided Antitumor activity: 99% total salutary effect in Walker carcinoma 256 model (intraperitoneal).
N,N'-[5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediyl]bis-butanamide Pyrimidine core, chlorophenyl, ethyl groups 388.897 Synthetic yield: 77%; potential agrochemical or pharmaceutical intermediate.
N,N'-Diacetyl-1,4-phenylenediamine Para-phenylene, acetylated amides 192.22 Laboratory research use; no drug/household applications.
N,N'-1,3-phenylenebis[3-oxobutyramide] Meta-phenylene, 3-oxobutyramide groups 276.29 Higher polarity due to ketone groups; possible use in coordination chemistry.

Structural and Functional Differences

  • Substitution Patterns: The para-substituted phenylene in this compound likely enhances symmetry and crystallinity compared to meta-substituted analogs like N,N'-1,3-phenylenebis[3-oxobutyramide] . This symmetry may improve mechanical properties in polymer matrices.
  • Biological Activity: N,N'-(4-methyl-m-phenylene)-bis(aziridinecarboxamide) demonstrated superior tumor regression (99% efficacy) compared to triethylene melamine (75.8%) in rodent models . However, its oral bioavailability is poor, requiring 25× higher doses than triethylene melamine.
  • Synthetic Accessibility :

    • N,N'-[5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediyl]bis-butanamide achieves a 77% yield via optimized routes, highlighting the feasibility of bis-amide synthesis. Para-substituted analogs like this compound may face challenges in regioselective coupling.

Thermal and Solubility Profiles

  • Thermal Stability :
    • Acetylated analogs (e.g., N,N'-Diacetyl-1,4-phenylenediamine ) exhibit lower thermal stability due to weaker hydrogen bonding compared to butyramides, which have longer alkyl chains for enhanced intermolecular interactions.
  • Solubility: The 3-oxobutyramide groups in N,N'-1,3-phenylenebis[3-oxobutyramide] increase polarity, improving aqueous solubility relative to non-oxidized butyramides.

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